Defined Identity and Purity Specifications for Reproducible Taspine Synthesis
Unlike generic catellagic acid extracts which may vary in composition, 1-Allyl-catellagic Acid Diethyl Ether is offered as a defined chemical entity with a minimum purity specification of 95% . This level of purity is critical for ensuring consistent outcomes in the multi-step total synthesis of Taspine, where the presence of uncharacterized impurities can lead to side reactions, lower yields, and difficulties in purifying the final product. The high purity of the starting intermediate directly translates to higher process reliability and reduced purification burden .
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | Minimum Purity: 95% |
| Comparator Or Baseline | Generic Catellagic Acid / Plant Extract (Not Specified, Variable Composition) |
| Quantified Difference | 95% minimum vs. variable/undefined purity |
| Conditions | Vendor Certificate of Analysis (CoA) specification as reported by commercial suppliers . |
Why This Matters
Guaranteed purity ensures synthetic reproducibility and minimizes purification efforts, which is a critical factor for procurement in process chemistry and medicinal chemistry campaigns.
